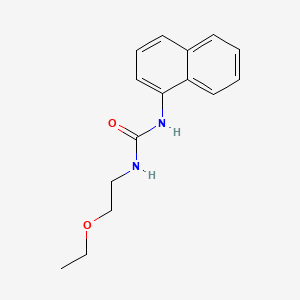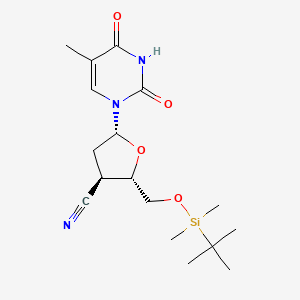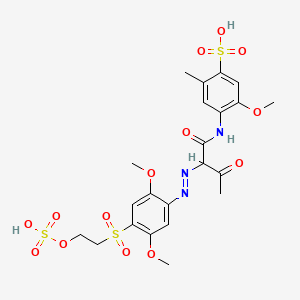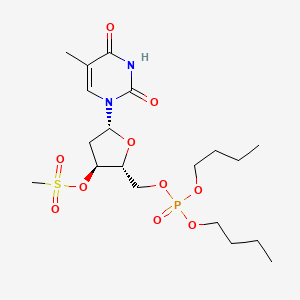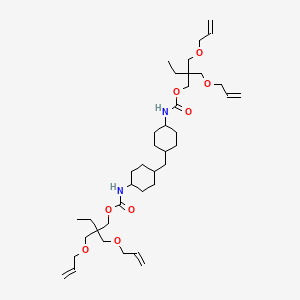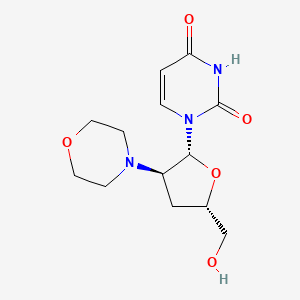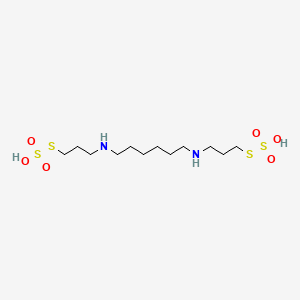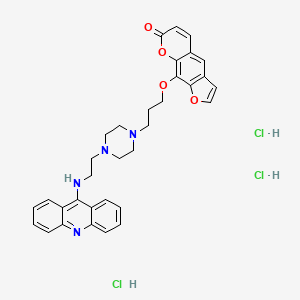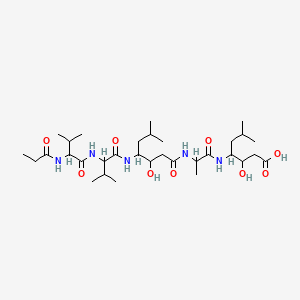
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane is an organic compound with the molecular formula C13H16O3 It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane typically involves the reaction of 2-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final oxirane compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted ethers .
Aplicaciones Científicas De Investigación
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane involves its high reactivity due to the strained oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The compound can interact with various molecular targets, including nucleophiles such as amines and thiols, through covalent bonding .
Comparación Con Compuestos Similares
Similar Compounds
2-((2-Methoxyphenoxy)methyl)oxirane: Similar in structure but with a methoxy group instead of a methyl group.
Glycidyl ethers: A broad class of compounds with similar reactivity due to the presence of the oxirane ring.
Uniqueness
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high reactivity and ability to form strong bonds make it valuable in various applications, particularly in the synthesis of advanced materials and pharmaceuticals .
Propiedades
Número CAS |
64777-20-4 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-methyl-2-[[2-[(2-methyloxiran-2-yl)methoxy]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C14H18O4/c1-13(9-17-13)7-15-11-5-3-4-6-12(11)16-8-14(2)10-18-14/h3-6H,7-10H2,1-2H3 |
Clave InChI |
MRLXKWKTAIIUDP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)COC2=CC=CC=C2OCC3(CO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



